molecular formula C20H14N4O3 B3727101 4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol

4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol

Cat. No.: B3727101
M. Wt: 358.3 g/mol
InChI Key: AGDCNMGCTNURFA-WSDLNYQXSA-N
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Description

4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol is an organic compound known for its unique chemical structure and properties This compound is a derivative of naphthalene and quinoline, featuring a nitro group and a hydrazinylidene moiety

Properties

IUPAC Name

4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20-14(11-18(24(26)27)15-7-1-2-8-16(15)20)12-22-23-17-9-3-5-13-6-4-10-21-19(13)17/h1-12,23,25H/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDCNMGCTNURFA-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol typically involves the condensation reaction between 4-nitro-2-formylnaphthol and quinolin-8-ylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted naphthalenes and quinolines.

Scientific Research Applications

4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol stands out due to its unique combination of a nitro group, a naphthalene core, and a quinoline moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol
Reactant of Route 2
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4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol

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